[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466794
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3/t10-,12?/m0/s1 |
| Standard InChI Key | NTDGNDBPYIFROP-NUHJPDEHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Structural and Chemical Properties
The compound’s architecture combines three key elements:
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Pyrrolidine Ring: A five-membered amine-containing ring, critical for conformational flexibility and hydrogen bonding.
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Cyclopropyl Group: Enhances lipophilicity and steric effects, influencing pharmacokinetic profiles.
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Tert-butyl Carbamate Ester: A prodrug moiety that improves metabolic stability in physiological conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₃ | |
| Molecular Weight | 297.39 g/mol | |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
| InChI Key | NTDGNDBPYIFROP-NUHJPDEHSA-N |
The (S)-configuration at the 2-aminopropanoyl group is essential for stereoselective interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Peptide Coupling: Formation of the amide bond between the (S)-2-aminopropanoyl group and pyrrolidine using coupling agents (e.g., DIC, EDC) .
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Cyclopropanation: Introduction of the cyclopropyl group via transition-metal-catalyzed methods or diazo compound reactions.
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Esterification: Reaction with tert-butanol under acidic conditions to form the carbamate ester.
Chiral building blocks ensure stereochemical purity, particularly at the pyrrolidine and amino acid moieties.
Reactivity Profile
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Hydrolysis: The tert-butyl ester resists enzymatic cleavage in gastrointestinal fluids, prolonging systemic stability.
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Nucleophilic Substitution: The cyclopropyl group may participate in ring-opening reactions under specific conditions.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Proline | Pyrrolidine ring | Protein synthesis regulation |
| Cyclopropylamine | Cyclopropane ring | Neuroprotective effects |
| Carbamate Derivatives | Carbamic acid moiety | Insecticidal activity |
| [1-((S)-2-Amino-propionyl)-... | Pyrrolidine + Cyclopropyl + Ester | Potential prodrug or therapeutic |
The target compound’s unique combination of functional groups may confer distinct pharmacological advantages.
Analytical Characterization
Spectroscopic Methods
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NMR: Confirms stereochemistry and functional group integrity (¹H/¹³C NMR).
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HPLC: Assesses purity (>95% in most formulations).
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Mass Spectrometry: Validates molecular weight (297.39 g/mol).
Computational Modeling
Molecular docking studies predict interactions with enzymes like endothelin-converting enzyme (ECE), aligning with pyrrolidine-based inhibitors .
Pharmacological Applications
Therapeutic Targets
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Neurodegenerative Diseases: Potential modulation of neurotransmitter systems .
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Cancer Therapy: Prodrug activation in tumor microenvironments could enhance selectivity.
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Pain Management: Cyclopropyl groups may interact with opioid receptors.
Challenges and Considerations
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Metabolic Liability: The tert-butyl ester’s stability must balance drug activation and clearance.
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Stereochemical Purity: Ensures consistent biological activity, requiring rigorous synthetic control.
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